1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline
Description
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline (CAS: 769920-49-2) is a substituted tetrahydroquinoline derivative with the molecular formula C₁₇H₂₆N₂O and a molecular weight of 274.4 g/mol . Its structure features:
- A 1-ethyl group on the tetrahydroquinoline core.
- A 6-position substituent consisting of a 3-(piperidin-1-yl)propoxy chain.
The substituent type and position critically influence biological activity and physicochemical properties .
Properties
Molecular Formula |
C19H30N2O |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-ethyl-6-(3-piperidin-1-ylpropoxy)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H30N2O/c1-2-21-14-6-8-17-16-18(9-10-19(17)21)22-15-7-13-20-11-4-3-5-12-20/h9-10,16H,2-8,11-15H2,1H3 |
InChI Key |
CULFEDKKBQEIGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)OCCCN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl group and the piperidine ring through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated quinoline compounds.
Scientific Research Applications
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may play a crucial role in binding to these targets, while the quinoline core can modulate the compound’s overall activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Compound 1 : 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline (Target)
- Key Features : Ethyl at position 1; piperidinylpropoxy at position 6.
- Molecular Weight : 274.4 g/mol .
Compound 2 : 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (CAS not specified)
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride .
- Comparison : Lacks the 6-position propoxy chain, reducing steric bulk and hydrophilicity. Likely exhibits lower molecular weight (~217 g/mol estimated) and altered receptor binding .
Compound 3 : 1-Ethyl-6-pyridin-4-yl-1,2,3,4-tetrahydroquinoline (CAS 6516-97-8)
- Key Features : Ethyl at position 1; pyridinyl at position 6.
- Molecular Weight : 238.33 g/mol .
- This may enhance solubility but reduce metabolic stability .
Compound 4 : 1-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (CAS 105532-25-0)
- Key Features : Ethyl at position 1; methoxy at position 6.
- Smaller molecular weight (~203 g/mol estimated) suggests faster metabolic clearance compared to the target .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
- The target compound’s piperidinylpropoxy chain balances lipophilicity (piperidine) and hydrophilicity (ether oxygen), likely enhancing blood-brain barrier penetration compared to pyridinyl or methoxy analogs .
- LogP Estimates :
Metabolic Stability
Biological Activity
1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the tetrahydroquinoline family. Its unique chemical structure includes a tetrahydroquinoline core, an ethyl group, and a propoxy chain linked to a piperidine moiety. This arrangement suggests potential pharmacological properties and therapeutic applications.
- Molecular Formula : C19H30N2O
- Molar Mass : 302.45 g/mol
- CAS Number : 676255-01-9
Biological Activity
Research into the biological activity of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline indicates a range of potential therapeutic effects:
1. GPR40 Agonism
The compound has been studied for its interaction with G protein-coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion from pancreatic β-cells. Agonists of GPR40 enhance insulin release in response to elevated glucose levels, suggesting that this compound could be beneficial in managing type 2 diabetes mellitus (T2DM) .
2. Neuroprotective Effects
Similar compounds within the tetrahydroquinoline class have demonstrated neuroprotective properties. For instance, derivatives have shown efficacy in models of neurodegeneration by reducing oxidative stress and inflammation . The specific neuroprotective activity of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline remains to be fully elucidated but warrants further investigation.
3. Anticholinesterase Activity
Preliminary studies suggest that compounds with similar structures may exhibit anticholinesterase activity, which could be relevant in the treatment of Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) can enhance cholinergic neurotransmission . Further research is needed to determine if this compound exhibits similar properties.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinoline derivatives is influenced by their structural features. A comparative analysis of structurally similar compounds reveals insights into their pharmacological profiles:
| Compound Name | Similarity Index | Key Characteristics |
|---|---|---|
| 6-Hydroxy-1,2,3,4-tetrahydroquinoline | 0.94 | Hydroxyl group enhances solubility and reactivity |
| 7-Hydroxy-1,2,3,4-tetrahydroquinoline | 0.87 | Exhibits antimicrobial properties |
| 8-Methoxy-1,2,3,4-tetrahydroquinoline | 0.94 | Known for neuroprotective effects |
| 7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride | 0.89 | Salt form enhances stability |
This table illustrates how variations in substituents can significantly affect biological activity and therapeutic potential.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds:
- GPR40 Agonists : A study highlighted the development of spiropiperidine and tetrahydroquinoline derivatives as GPR40 agonists with improved pharmacokinetic profiles and efficacy in reducing glucose levels during preclinical testing .
- Neuroprotective Mechanisms : Research on related tetrahydroquinolines demonstrated their ability to protect neuronal cells from oxidative damage in vitro. These findings suggest that further exploration into the neuroprotective effects of 1-Ethyl-6-(3-(piperidin-1-yl)propoxy)-1,2,3,4-tetrahydroquinoline could yield promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
